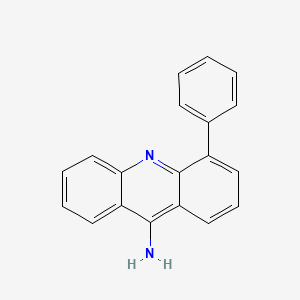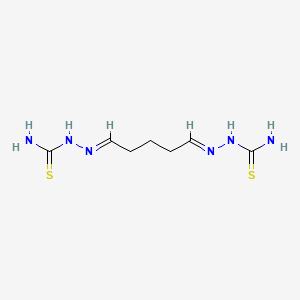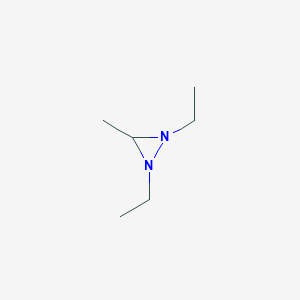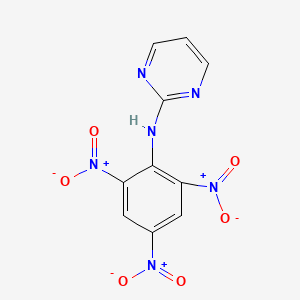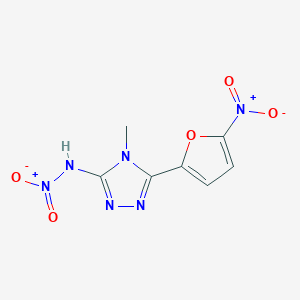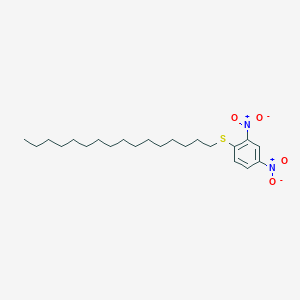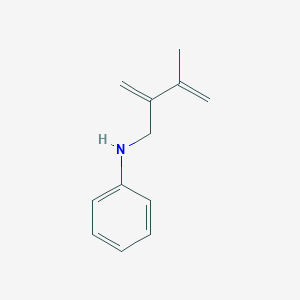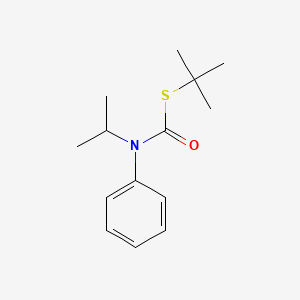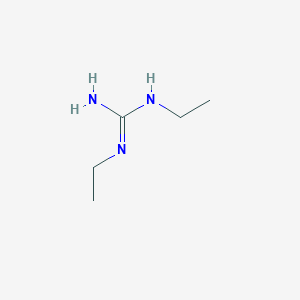
1,2-Diethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethylguanidine is an organic compound with the molecular formula C5H13N3. It belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds. Guanidines are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylguanidine can be synthesized through several methods. One common approach involves the reaction of diethylamine with cyanamide under basic conditions. The reaction proceeds as follows:
Cyanamide+Diethylamine→this compound
Another method involves the use of thiourea derivatives as guanidylating agents. Thiourea reacts with diethylamine in the presence of a coupling reagent or metal catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea or amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of substituted guanidines.
Scientific Research Applications
1,2-Diethylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diethylguanidine involves its interaction with various molecular targets. Its high basicity allows it to form strong hydrogen bonds and ionic interactions with biological molecules. This can lead to the inhibition or activation of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethylguanidine: Similar in structure but differs in the position of the ethyl groups.
Diphenylguanidine: Contains phenyl groups instead of ethyl groups, leading to different chemical properties and applications.
Cyclic Guanidines: Such as 2-aminoimidazolines, which have a ring structure and unique properties.
Uniqueness
1,2-Diethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industry.
Properties
CAS No. |
44650-08-0 |
|---|---|
Molecular Formula |
C5H13N3 |
Molecular Weight |
115.18 g/mol |
IUPAC Name |
1,2-diethylguanidine |
InChI |
InChI=1S/C5H13N3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3,(H3,6,7,8) |
InChI Key |
MCMBEBOHGREEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
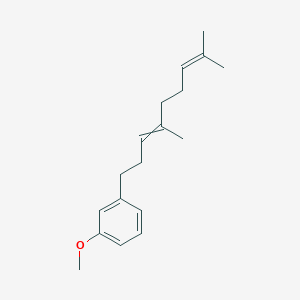
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)

